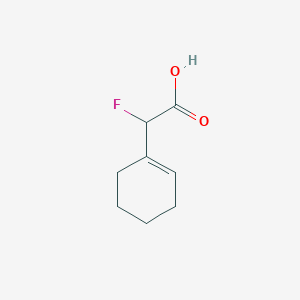

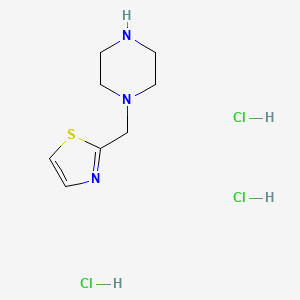

![molecular formula C15H14N2O3S B2549827 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097915-98-3](/img/structure/B2549827.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- Compounds similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol, have been synthesized from furan-2-carboxylic acid hydrazide. Their structures were confirmed through elemental analyses, IR, and 1H-NMR spectra, showcasing their thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).

Antibacterial, Antiurease, and Antioxidant Activities

- A series of compounds synthesized through a process involving the acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate were evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds, with structures verified by various spectroscopic methods, demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014).

Novel Applications in Solar Cells

- Phenothiazine derivatives with furan as a conjugated linker, similar to the compound , were used in dye-sensitized solar cells. One such derivative showed a notable improvement in solar energy-to-electricity conversion efficiency, highlighting the potential application of these compounds in renewable energy technologies (Kim et al., 2011).

Inhibition of Enzymes in Cancer Therapy

- Furan-amidine analogues, including those with oxazole substituents, were evaluated as inhibitors of the enzyme NQO2 (NRH: quinone oxidoreductase 2), relevant in cancer chemotherapy. These compounds were characterized spectroscopically and their inhibition of NQO2 was analyzed, providing insights into their potential therapeutic applications (Alnabulsi et al., 2018).

Antimicrobial Activities

- Various azole derivatives originating from furan-2-carbohydrazide were synthesized and assessed for their antimicrobial activities. These compounds, characterized by elemental analyses and spectral studies, showed activity against tested microorganisms, underscoring their potential in antimicrobial therapy (Başoğlu et al., 2013).

Anti-Bacterial Activities in Drug-Resistant Bacteria

- The synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues exhibited in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This finding is particularly significant in the context of increasing antibiotic resistance (Siddiqa et al., 2022).

Synthesis and Reactivity Studies

- The synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactivity studies, including electrophilic substitution reactions, provide valuable information on the chemical behavior of furan-derivatives (Aleksandrov & El’chaninov, 2017).

Future Directions

The future directions for this compound could involve exploring its potential therapeutic properties, given the known biological activities of furan and thiophene moieties . It could also be used as a building block in the synthesis of more complex molecules for various applications in medicinal chemistry .

Mechanism of Action

Target of Action

Compounds containing furan, thiophene, and oxazole rings have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide”. Generally, such compounds may interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Furan, thiophene, and oxazole-containing compounds have been found to modulate a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Generally, the pharmacokinetic properties of a compound depend on its physicochemical properties, such as solubility, lipophilicity, and chemical stability .

Result of Action

Furan, thiophene, and oxazole-containing compounds have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of many compounds .

Biochemical Analysis

Biochemical Properties

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the furan and thiophene rings in the compound are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.

Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can alter the phosphorylation status of target proteins, thereby modulating signal transduction processes . The oxazole ring in the compound can also form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of downstream signaling molecules . This can result in altered cell proliferation, differentiation, and apoptosis.

Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . The compound may also influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the production and utilization of energy and other metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the furan and thiophene rings can interact with the active sites of enzymes, leading to enzyme inhibition or activation . This can result in changes in the catalytic activity of the enzymes, affecting various biochemical pathways.

Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins. This interaction can alter the binding affinity of these proteins to DNA, leading to changes in the transcriptional activity of target genes . The compound may also affect the stability and degradation of proteins by interacting with ubiquitin ligases and other components of the proteasome pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities . These degradation products can further interact with cellular components, potentially leading to cumulative or synergistic effects.

Long-term studies have shown that this compound can have sustained effects on cellular processes, such as gene expression and metabolism . These effects may be due to the persistent presence of the compound or its metabolites in the cellular environment, leading to prolonged modulation of biochemical pathways.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-12(8-17-20-10)15(18)16-7-13(11-4-6-21-9-11)14-3-2-5-19-14/h2-6,8-9,13H,7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBXJTQWDXMEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

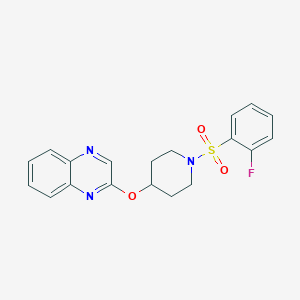

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)

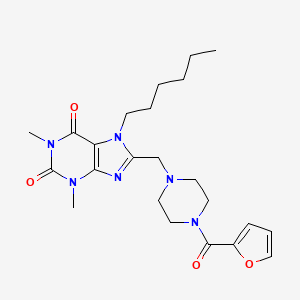

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)

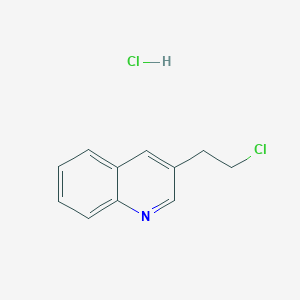

![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549760.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)